Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate
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Overview
Description
Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds often involves the formation of the imidazole ring through cyclization reactions. One common method is the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia
Industrial Production Methods
Industrial production of imidazole derivatives typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its imidazole moiety, which is present in many drugs.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in various biological processes.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid-related disorders.
Uniqueness
Methyl 2-amino-5-(1h-imidazol-1-yl)-2-methylpentanoate is unique due to its specific structure, which combines an amino acid backbone with an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-amino-5-imidazol-1-yl-2-methylpentanoate |
InChI |
InChI=1S/C10H17N3O2/c1-10(11,9(14)15-2)4-3-6-13-7-5-12-8-13/h5,7-8H,3-4,6,11H2,1-2H3 |
InChI Key |
JWYSOVSXKPSRQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=CN=C1)(C(=O)OC)N |
Origin of Product |
United States |
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